Ethyl 3-amino-6-chloropyrazine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-chloropyrazine-2-carboxylate is a heterocyclic compound that contains a pyrazine ring substituted with an amino group, a chlorine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-chloropyrazine-2-carboxylate typically involves the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of nitro or nitroso pyrazine derivatives.
Reduction: Formation of ethyl 3-amino-6-chloropyrazine-2-methanol.
Scientific Research Applications
Ethyl 3-amino-6-chloropyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-6-bromopyrazine-2-carboxylate
- Ethyl 3-amino-6-fluoropyrazine-2-carboxylate
- Ethyl 3-amino-6-iodopyrazine-2-carboxylate
Uniqueness
Ethyl 3-amino-6-chloropyrazine-2-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its bromine, fluorine, or iodine analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C7H8ClN3O2 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 3-amino-6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10) |
InChI Key |
ZNPBKCOQHZNBMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1N)Cl |
Origin of Product |
United States |
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